Product packaging for Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate(Cat. No.:CAS No. 62550-65-6)

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate

Cat. No.: B182555
CAS No.: 62550-65-6
M. Wt: 242.27 g/mol
InChI Key: CMOYIKGRDXXXNU-UHFFFAOYSA-N
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Description

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate is a high-purity organic compound with the CAS Number 62550-65-6 and a molecular formula of C15H14O3 . This beta-ketoester features a naphthalene ring system coupled with reactive keto and ester functional groups, making it a versatile and valuable building block in medicinal chemistry and organic synthesis. Its molecular weight is 242.27 g/mol . In research, this compound serves as a critical precursor for the synthesis of more complex molecules. Its structure allows it to participate in various reactions, including condensations and cyclizations, which are fundamental for creating novel compounds with potential biological activity. The naphthalene moiety is a common pharmacophore found in molecules studied for various therapeutic applications. Related naphthalene-derived compounds are actively investigated in pharmaceutical research for their potential anti-proliferative effects, highlighting the value of this chemical scaffold in developing new therapeutic agents . Researchers utilize this compound strictly for laboratory research. It is supplied with the identifier MFCD01463602 . Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research purposes only and is not intended for human therapeutic or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B182555 Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate CAS No. 62550-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-naphthalen-2-yl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-15(17)10-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOYIKGRDXXXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375048
Record name 3-naphthalen-2-yl-3-oxopropionic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62550-65-6
Record name 3-naphthalen-2-yl-3-oxopropionic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62550-65-6
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Synthetic Methodologies for the Preparation of Ethyl 3 Naphthalen 2 Yl 3 Oxopropanoate

Established Synthetic Pathways

The synthesis of ethyl 3-(naphthalen-2-yl)-3-oxopropanoate primarily relies on well-established organic reactions, namely photoreduction and condensation reactions. These methods provide reliable access to the target β-keto ester, forming the foundation for further chemical transformations.

Photoreduction Approaches to β-Keto Esters

Photoreduction offers a modern and efficient pathway for the generation of radicals from β-keto esters, which can then be utilized in various chemical transformations. While specific studies on the direct photoreduction to yield this compound are not extensively detailed in the provided information, the general principles of photoreduction of aromatic β-ketoesters are well-documented.

Visible light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis. This technique often employs a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes. For aromatic β-ketoesters, this can lead to the formation of radical intermediates that can participate in a variety of coupling reactions. The use of visible light provides a milder and more selective energy source compared to traditional UV irradiation, minimizing potential side reactions and degradation of sensitive functional groups.

Condensation Reactions Preceding β-Keto Ester Formation

The most common and traditional method for synthesizing β-keto esters, including this compound, is the Claisen condensation. This reaction involves the base-promoted condensation of two ester molecules. In the synthesis of the target compound, this would typically involve the reaction of an ester of naphthalen-2-carboxylic acid with an ester of acetic acid.

The mechanism of the Claisen condensation begins with the deprotonation of the α-carbon of an ester by a strong base, such as sodium ethoxide, to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide group leads to the formation of the β-keto ester. A crucial aspect of this reaction is the use of at least a stoichiometric amount of base, as the resulting β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion. organic-chemistry.orgresearchgate.netnih.gov The final product is then obtained after an acidic workup. nih.gov

A mixed Claisen condensation, where two different esters are used, can also be employed. To achieve high yields of the desired product and avoid a mixture of all four possible products, one of the esters should not have any α-hydrogens, making it unable to form an enolate and thus acting only as the electrophile. kwansei.ac.jp For the synthesis of this compound, this would involve reacting ethyl 2-naphthalenecarboxylate with ethyl acetate (B1210297) in the presence of a suitable base.

Optimization Strategies in Synthesis

To enhance the efficiency, yield, and safety of the synthesis of this compound, researchers have explored various optimization strategies, including refining batch synthesis protocols and adopting continuous flow chemistry techniques.

Batch Synthesis Optimization Studies

Batch synthesis remains a cornerstone of organic chemistry, and its optimization is crucial for improving reaction outcomes. For the Claisen condensation, several factors can be fine-tuned to maximize the yield and purity of the desired β-keto ester. The choice of base is critical; while sodium ethoxide is commonly used, other strong bases may offer advantages in specific cases. nih.gov Reaction temperature and time are also key parameters that need to be carefully controlled to ensure complete reaction and minimize side product formation.

Solvent selection can also play a significant role. While the reaction is often carried out in an alcohol corresponding to the alkoxide base to prevent transesterification, exploring other aprotic solvents might offer benefits in terms of solubility and reaction kinetics. Post-reaction workup procedures, including the method of acidification and purification techniques like distillation or chromatography, are also vital for obtaining a high-purity product.

A comparative study of batch and continuous flow processes for a Claisen condensation reaction demonstrated that a simple switch in solvent from ethanol (B145695) to tetrahydrofuran (B95107) in the batch process dramatically reduced the reaction time from 20 hours to just 10 minutes, with the yield increasing from 73% to 87%. nih.gov

Batch Synthesis Optimization: Solvent and Time

SolventReaction TimeYield
Ethanol20 hours73%
Tetrahydrofuran10 minutes87%

Flow Chemistry Applications for Enhanced Synthetic Efficiency

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering several advantages over traditional batch processing. nih.govresearchgate.net These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling hazardous reagents, and improved scalability. nih.gov

In the context of synthesizing β-keto esters like this compound, flow chemistry can significantly improve efficiency. The rapid mixing and efficient heat exchange in a flow reactor can lead to shorter reaction times and higher yields compared to batch methods. nih.govacs.org For instance, a study on a Claisen condensation reaction showed that transferring the optimized batch process to a continuous flow reactor maintained the high yield while further reducing the reaction time. nih.gov

The ability to automate and rapidly screen a wide range of reaction conditions in a flow system allows for efficient optimization of the synthesis. Parameters such as reagent stoichiometry, catalyst loading, flow rate, and temperature can be systematically varied to identify the optimal conditions for the formation of this compound. nih.gov One study highlighted that a semi-continuous flow technique could halve the reaction time compared to a batch process (14 minutes vs. 30 minutes) while maintaining product quality, although with a slightly lower yield (70% vs. 74%). acs.org

Batch vs. Flow Synthesis Comparison

ParameterBatch ProcessFlow Process
Reaction TimeLonger (e.g., 30 min)Shorter (e.g., 14 min) acs.org
Heat & Mass TransferLess efficientHighly efficient nih.gov
Control over ParametersLess precisePrecise control nih.gov
ScalabilityChallengingGenerally easier nih.gov
SafetyPotential hazards with exothermsEnhanced safety nih.gov

Advanced Synthetic Transformations Utilizing Ethyl 3 Naphthalen 2 Yl 3 Oxopropanoate As a Key Intermediate

Carbon-Carbon Bond Forming Reactions

The presence of an active methylene (B1212753) group flanked by two carbonyl functionalities in ethyl 3-(naphthalen-2-yl)-3-oxopropanoate provides a rich platform for a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in the assembly of more complex organic molecules.

Enantioselective Aldol-Type Processes and Related Transformations

While specific examples of enantioselective aldol (B89426) reactions utilizing this compound are not extensively documented in publicly available literature, the general principles of asymmetric aldol reactions with β-ketoesters are well-established and can be extrapolated. The aldol reaction is a powerful tool for forming carbon-carbon bonds and creating chiral centers. In a typical scenario, the enolate of the β-ketoester would react with an aldehyde to form a β-hydroxy-β-ketoester.

The enantioselectivity of such transformations is typically achieved through the use of chiral catalysts, such as proline and its derivatives, or metal complexes with chiral ligands. These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. For instance, organocatalyzed aldol reactions have emerged as a powerful method for the synthesis of optically enriched products.

Reactant 1Reactant 2CatalystProduct TypePotential Enantiomeric Excess (ee)
This compound (enolate)Aldehyde (R-CHO)Chiral Proline Derivativeβ-Hydroxy-β'-ketoesterHigh ee values are often achievable
This compound (enolate)Aldehyde (R-CHO)Chiral Metal Complexβ-Hydroxy-β'-ketoesterDependent on metal and ligand

Annulation Reactions for Carbocyclic and Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of synthetic organic chemistry. This compound is an excellent substrate for such transformations due to its ability to act as a dinucleophile or to participate in tandem reactions.

One common strategy involves the Michael addition of the enolate of this compound to an α,β-unsaturated system, followed by an intramolecular aldol condensation or a similar cyclization reaction. This sequence, often referred to as a Robinson annulation, leads to the formation of a six-membered ring. Depending on the reaction partner, a variety of carbocyclic and heterocyclic systems can be synthesized. For example, reaction with α,β-unsaturated ketones would lead to cyclohexenone derivatives, while reaction with appropriate precursors could yield pyridinones, pyranones, or other heterocyclic structures.

The synthesis of various heterocyclic compounds often utilizes β-ketoesters as key starting materials. For instance, the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction are classic examples where β-ketoesters are condensed with other components to form dihydropyridines and dihydropyrimidinones, respectively.

Catalytic Methodologies

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to a wide range of molecules. The reactivity of this compound can be harnessed and directed through various catalytic systems.

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While specific palladium-catalyzed reactions with this compound as the central substrate are not widely reported, analogous reactions with similar β-ketoesters are prevalent. For example, the Tsuji-Trost allylation, a palladium-catalyzed allylic alkylation, is a common transformation for β-ketoesters. In this reaction, the enolate of the ketoester would act as a nucleophile, attacking a π-allyl palladium complex.

Furthermore, the naphthalene (B1677914) moiety itself can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, allowing for further functionalization of the aromatic ring system.

Reaction TypeReactant 1Reactant 2CatalystProduct Type
Tsuji-Trost AllylationThis compoundAllylic Carbonate/Acetate (B1210297)Pd(0) complex with phosphine (B1218219) ligandα-Allyl-β-ketoester
Heck ReactionAryl HalideThis compound (as enolate)Pd(0) or Pd(II) catalystα-Aryl-β-ketoester

Bromine-Mediated Catalysis in Derivative Synthesis

Bromine can be used both as a reagent and as a component of a catalytic system for the functionalization of organic molecules. The active methylene group of this compound is susceptible to electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine itself. The resulting α-bromo-β-ketoester is a valuable intermediate for subsequent nucleophilic substitution reactions or for the introduction of unsaturation.

While direct bromine-mediated catalysis involving this specific substrate is not a commonly described transformation, the brominated derivative can participate in various catalyzed reactions. For instance, the α-bromo derivative could be a substrate in copper-catalyzed cross-coupling reactions.

Exploration of Other Transition Metal-Catalyzed Processes

Beyond palladium, a variety of other transition metals can be employed to catalyze reactions involving β-ketoesters like this compound.

Copper Catalysis: Copper catalysts are often used for coupling reactions and for the synthesis of heterocycles. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be employed if one of the reaction partners contains the naphthalene-β-ketoester moiety and the other an azide (B81097) or alkyne.

Rhodium and Ruthenium Catalysis: These metals are well-known for their catalytic activity in hydrogenation and carbene transfer reactions. While asymmetric hydrogenation of the keto group is a possibility, rhodium-catalyzed reactions of diazo compounds with the β-ketoester could lead to the formation of cyclopropanes or C-H insertion products.

Gold Catalysis: Gold catalysts have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack. Reactions of this compound with functionalized alkynes in the presence of a gold catalyst could lead to the formation of complex heterocyclic structures.

Radical Reactions and Cyclization Strategies

The presence of an enolizable proton and a carbonyl group makes this compound and its derivatives amenable to radical-mediated transformations. These reactions offer powerful methods for the construction of complex molecular architectures.

While specific examples of radical aza-cyclization of this compound are not extensively documented, the reactivity of analogous β-keto amides and esters in such transformations provides a strong basis for its potential application. In these reactions, a radical is generated on a side chain appended to the nitrogen atom of a β-enamino ester derived from the parent β-keto ester. This radical can then undergo an intramolecular cyclization onto the enamine double bond to form a heterocyclic ring system.

For instance, biocatalytic systems have been shown to facilitate the radical cyclization of α-chloroamides to generate β-stereogenic lactams. nih.gov This approach highlights the potential for developing enzymatic or chemo-catalytic methods for the aza-cyclization of derivatives of this compound. The general strategy involves the formation of a radical intermediate that cyclizes to form a new ring, a process that has been successfully applied in the synthesis of complex natural products like kainic acid. nih.gov

The following table illustrates representative conditions for radical cyclizations of analogous β-dicarbonyl compounds, suggesting plausible pathways for derivatives of this compound.

Precursor TypeRadical Initiator/CatalystSolventProduct TypeReference
α-chloroamidesERED (Ene-reductase)Bufferβ-stereogenic lactams nih.gov
α-bromo ester[(dppm)AuCl]₂ (photocatalyst)Not specifiedPyrroloazocine backbone nih.gov
α-iodo amidesNot specifiedNot specifiedTetrahydropyran ring nih.gov

Beyond aza-cyclizations, the radical chemistry of β-keto esters encompasses a variety of other transformations. The selective oxidation of β-keto esters using reagents like manganese(III) acetate is a well-established method for generating α-keto radicals. nih.gov These radicals can participate in a range of cyclization reactions, including 5-exo-trig and 6-endo-trig pathways, to construct five- and six-membered rings. nih.gov

In the context of this compound, the generation of an α-keto radical could initiate a cascade of reactions, potentially leading to complex polycyclic structures. For example, a radical addition to a pendant alkene followed by further cyclizations has been utilized in the synthesis of natural product analogs. nih.gov Another intriguing possibility is the intermolecular 1,2,3-tricarbofunctionalization of α-vinyl-β-ketoesters through a radical process, which allows for ring expansion and the formation of new all-carbon quaternary centers. semanticscholar.org

The following table summarizes different radical pathways observed for analogous β-keto ester systems.

Precursor SystemReagent/ConditionKey IntermediateTransformationReference
β-keto ester with pendant alkeneMn(OAc)₃α-keto radical5-exo-trig followed by 6-endo-trig cyclization nih.gov
Xanthate ester with N-allyl indoleLauroyl peroxideα-keto radicalIntermolecular radical addition and tandem cyclization nih.gov
α-vinyl-β-ketoestersRadical initiatorTertiary carbon intermediate1,2,3-tricarbofunctionalization and ring expansion semanticscholar.org

Synthesis of Naphthol Derivatives and Polycyclic Aromatic Compounds

The naphthalene moiety of this compound can be further elaborated to construct more complex polycyclic aromatic systems, including substituted naphthols.

One potential strategy for the synthesis of polysubstituted naphthols involves the reaction of β-keto esters with alkynes. researchgate.net This method provides a convergent approach to highly functionalized naphthol skeletons. Another powerful technique is the electrophilic cyclization of arylalkynes. nih.gov In a hypothetical scenario, this compound could be functionalized with an alkynyl group, which could then undergo an intramolecular 6-endo-dig cyclization to furnish a polycyclic system. Such cyclizations are known to proceed under mild conditions with reagents like iodine monochloride, iodine, bromine, N-bromosuccinimide, and phenylselenyl bromide, and they tolerate a variety of functional groups. nih.gov

Furthermore, the synthesis of polycyclic aromatic hydrocarbons (PAHs) containing heteroatoms like phosphorus and sulfur has been reported, highlighting the diverse possibilities for creating complex aromatic structures. rsc.org Palladium-catalyzed cascade reactions involving C-H activation and decarboxylative cyclization also offer a modern approach to PAHs. researchgate.net

Formation of Heterocyclic Scaffolds

The reactive dicarbonyl functionality of this compound makes it an excellent precursor for a wide array of heterocyclic compounds.

While a direct synthesis of 2-ketofuran-4-carboxylate esters from this compound is not explicitly described in the literature, related transformations suggest a plausible route. The synthesis of various furanone derivatives often involves the cyclization of functionalized precursors. nih.gov For instance, a potential pathway could involve the α-functionalization of the β-keto ester with a two-carbon unit bearing a leaving group, followed by an intramolecular O-alkylation to form the furanone ring.

The reaction of β-keto esters with nitrogen nucleophiles is a well-established method for the synthesis of nitrogen-containing heterocycles. A classic example is the reaction with hydrazine (B178648) and its derivatives to form pyrazolones. nih.gov The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate, a related β-keto ester, with hydrazine hydrate (B1144303) has been shown to produce different products depending on the reaction conditions, including the formation of azines and malonohydrazide. nih.govresearchgate.netnih.gov

The condensation of this compound with hydrazine would be expected to yield the corresponding pyrazolone (B3327878) derivative. Similarly, reaction with hydroxylamine (B1172632) would likely produce an isoxazolone. The reaction with thiourea (B124793) could lead to the formation of a pyrimidine-2-thione derivative. Furthermore, the reaction with S-methylisothiosemicarbazide has been shown to yield triazinone derivatives with related β-keto esters. researchgate.net The formation of β-enamino esters through the reaction with various amines is another common transformation. organic-chemistry.org

The following table provides examples of the derivatization of analogous β-keto esters to form nitrogen-containing heterocycles.

β-Keto Ester AnalogReagentProductReference
Ethyl 2-oxo-2H-chromene-3-carboxylateHydrazine hydrateSalicylaldehyde azine, Malonohydrazide nih.govresearchgate.netnih.gov
Ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoatesS-methylisothiosemicarbazide hydroiodide1,2,4-triazin-5(2H)-ones researchgate.net
General β-keto estersHydrazine derivativesPyrazolones nih.gov
General β-keto estersVarious aminesβ-enamino esters organic-chemistry.org

For the synthesis of sulfur-containing heterocycles, while direct examples with the target molecule are scarce, general methods such as reaction with Lawesson's reagent or phosphorus pentasulfide could potentially be employed to convert the carbonyl groups into thiocarbonyls, which could then undergo further cyclization reactions.

Mechanistic Investigations of Reactions Involving Ethyl 3 Naphthalen 2 Yl 3 Oxopropanoate

Reaction Pathway Elucidation

The elucidation of reaction pathways for Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate would involve a combination of experimental techniques and computational modeling to identify key intermediates and transition states.

Identification of Key Intermediates

In reactions such as the synthesis of pyrazoles from β-keto esters and hydrazine (B178648), the initial step is the nucleophilic attack of hydrazine on the ketone carbonyl group of the β-keto ester. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom of the hydrazine moiety on the ester carbonyl, leads to a heterocyclic intermediate which then eliminates a molecule of ethanol (B145695) to yield the final pyrazole (B372694) product.

For this compound, the proposed key intermediates in a reaction with hydrazine would be:

Hydrazone Intermediate: Formed by the condensation of hydrazine with the ketonic carbonyl group.

Cyclized Intermediate: A 5-hydroxypyrazoline derivative resulting from the intramolecular attack of the terminal nitrogen of the hydrazone onto the ester carbonyl.

Transition State Analysis

Transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), would be crucial to understand the energy barriers of each step in a reaction pathway. For instance, in a Knoevenagel condensation with an aldehyde, the initial deprotonation of the α-carbon of this compound to form an enolate is a key step. The subsequent nucleophilic attack of this enolate on the aldehyde would proceed through a specific transition state, the geometry and energy of which would determine the reaction rate and stereochemical outcome.

Kinetic Studies of Relevant Transformations

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding the factors that influence them.

Determination of Reaction Rate Constants

Specific reaction rate constants for transformations involving this compound are not readily found in the literature. However, for analogous reactions of other β-keto esters, pseudo-first-order or second-order kinetics are often observed, depending on the reaction conditions and the nature of the other reactants. The determination of these constants would typically involve monitoring the concentration of reactants or products over time using techniques like UV-Vis spectroscopy or NMR.

Activation Energy Profiling of Reaction Steps

The activation energy (Ea) for each step of a reaction involving this compound would provide insight into the temperature dependence of the reaction rate. A comprehensive activation energy profile would map the energy of the system along the reaction coordinate, highlighting the energies of reactants, intermediates, transition states, and products. Without specific experimental or computational data for this compound, a generalized profile for a multi-step reaction like pyrazole formation would show sequential energy barriers corresponding to the formation of the hydrazone, the cyclization step, and the final elimination.

Stereochemical Outcome and Stereocontrol Mechanisms

The stereochemistry of reactions involving this compound is of significant interest, particularly in the synthesis of chiral molecules. The presence of the bulky naphthalen-2-yl group can be expected to influence the stereochemical course of reactions at the α-carbon and the ketone carbonyl.

In asymmetric synthesis, chiral catalysts or auxiliaries are often employed to control the stereochemical outcome. For example, in an asymmetric hydrogenation of the ketone group, a chiral metal complex could selectively produce one enantiomer of the corresponding alcohol over the other. The mechanism of stereocontrol would involve the formation of diastereomeric transition states, with the lower energy transition state leading to the major product. The specific interactions between the substrate, the catalyst, and the reactants in these transition states would dictate the level of enantioselectivity.

Due to the lack of specific research on this compound, detailed data tables for kinetic and stereochemical studies cannot be provided at this time. Further experimental and computational research is required to fully elucidate the mechanistic details of reactions involving this compound.

Spectroscopic and Advanced Analytical Techniques in Research on Ethyl 3 Naphthalen 2 Yl 3 Oxopropanoate

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques offer a powerful means to observe chemical reactions as they happen, providing real-time data on the consumption of reactants and the formation of products and intermediates. This dynamic approach is crucial for understanding reaction kinetics, optimizing reaction conditions, and ensuring the desired outcome of the synthesis of Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate.

Real-Time UV-Vis Spectroscopic Analysis of Reaction Progress

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring reactions involving aromatic and conjugated systems. The naphthalene (B1677914) and carbonyl moieties in this compound and its precursors exhibit characteristic UV-Vis absorption bands.

During the synthesis of this compound, which could, for instance, involve the Claisen condensation of a naphthalen-2-yl ketone with diethyl carbonate, real-time UV-Vis analysis can track the changes in conjugation. The starting naphthalen-2-yl ketone will have a distinct absorption spectrum. As the reaction progresses and the β-keto ester is formed, the electronic environment of the chromophore changes, leading to a shift in the absorption maxima (λmax) and a change in molar absorptivity.

This technique allows for the continuous monitoring of the reaction mixture within the reaction vessel. By observing the changes in the UV-Vis spectrum, researchers can determine the reaction rate and the point at which the reaction has reached completion, all without the need for sampling and quenching the reaction. Carbonyl compounds, in general, have two primary UV absorptions: the allowed π → π* transitions and the forbidden n → π* transitions. uobabylon.edu.iq Conjugation of the carbonyl group with a double bond, as in an enone, shifts both of these transitions to longer wavelengths. uobabylon.edu.iq For α,β-unsaturated ketones, empirical rules can be used to predict the position of the absorption maximum. uobabylon.edu.iq The specific λmax values for this compound would be influenced by the naphthalene ring system.

A hypothetical real-time UV-Vis monitoring of the synthesis might show the disappearance of the characteristic absorption peak of the starting naphthalen-2-yl ketone and the appearance of a new peak corresponding to the product, this compound. The presence of an isosbestic point would indicate a clean conversion of one species to another.

Application of IR Spectroscopy for Functional Group Transformations

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. In the context of synthesizing this compound, in situ IR spectroscopy can provide invaluable real-time information on the transformation of functional groups.

The key transformation in the synthesis of a β-keto ester like this compound involves the formation of a new carbonyl group and a C-C bond. The IR spectrum of the starting materials would show characteristic peaks for the individual functional groups. For example, a reaction starting from a naphthalen-2-yl ketone would exhibit a strong absorption band for the ketone carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.

As the reaction proceeds to form the β-keto ester, the IR spectrum will change. A new, strong absorption band corresponding to the ester carbonyl stretch will appear, typically at a higher frequency, around 1735-1750 cm⁻¹. blogspot.comorgchemboulder.comorgchemboulder.com Additionally, the original ketone carbonyl peak will diminish in intensity. Since β-keto esters can exist as a mixture of keto and enol tautomers, the IR spectrum might also show bands characteristic of the enol form, such as a broad O-H stretch and a C=C stretch. blogspot.comresearchgate.net The FT-IR spectrum in solvents can show two bands for the keto form (symmetric and asymmetric C=O stretching bands) at about 1700 cm⁻¹ and two bands for the enol form (C=O and C=C stretching bands) at about 1600 cm⁻¹. researchgate.net

By monitoring these changes in real-time using an in situ IR probe, chemists can track the progress of the reaction, identify the formation of intermediates, and determine the optimal reaction time.

Structural Characterization of Synthetic Products and Intermediates

Once the synthesis is complete, a thorough structural characterization of the final product, this compound, and any isolated intermediates is essential to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide a wealth of information. The protons on the naphthalene ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm, with a splitting pattern characteristic of a 2-substituted naphthalene. The ethyl group of the ester would show a characteristic quartet for the methylene (B1212753) (-CH₂-) protons (around 3.7-4.1 ppm) and a triplet for the methyl (-CH₃) protons (around 1.2-1.4 ppm). orgchemboulder.comyoutube.com A key signal would be the methylene protons adjacent to the two carbonyl groups (-CO-CH₂-CO-), which would likely appear as a singlet around 3.5-4.0 ppm. The integration of these signals would confirm the number of protons in each environment. The presence of the enol tautomer would give rise to a vinyl proton signal and a broad signal for the enolic hydroxyl proton. semanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. Distinct signals would be observed for the carbonyl carbons of the ketone and the ester, typically in the range of 190-215 ppm and 160-180 ppm, respectively. libretexts.org The carbons of the naphthalene ring would appear in the aromatic region (around 120-140 ppm). The carbons of the ethyl group and the central methylene group would also have characteristic chemical shifts.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the keto form of this compound, based on data for analogous compounds.

Computational and Theoretical Chemistry Studies of Ethyl 3 Naphthalen 2 Yl 3 Oxopropanoate Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. These calculations can determine the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

The reactivity of a β-keto ester is largely governed by the keto-enol tautomerism and the acidity of the α-hydrogen. DFT calculations can precisely model the energies of the keto and enol forms, revealing their relative stabilities. For ethyl 3-(naphthalen-2-yl)-3-oxopropanoate, the keto form is generally more stable, but the enol form is crucial for its reactivity as a nucleophile.

A key aspect of understanding reactivity is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates the site of nucleophilic attack (electron donation), while the LUMO points to the site of electrophilic attack (electron acceptance). In the enolate form of this compound, the HOMO is typically localized on the α-carbon and the enolate oxygen, indicating these as the primary nucleophilic centers. The LUMO, conversely, is often centered on the carbonyl carbons, marking them as electrophilic sites.

Reactivity descriptors derived from DFT, such as the Fukui functions, can further pinpoint the most reactive sites within the molecule. These calculations help in predicting where an electrophile or nucleophile is most likely to attack. For instance, in the reduction of a β-keto ester, the positive charge on the carbonyl carbons can be calculated to determine which is more susceptible to nucleophilic attack by a reducing agent like sodium borohydride. youtube.com

Illustrative Data from DFT Calculations on a Model Aryl β-Keto Ester This data is representative and based on typical values for similar compounds.

Table 1: Calculated Electronic Properties
Property Value (illustrative) Significance
HOMO Energy -6.5 eV Indicates the molecule's ability to donate electrons.
LUMO Energy -1.2 eV Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.3 eV Relates to the chemical stability and reactivity.
Mulliken Charge on α-Carbon (Enolate) -0.45 Highlights the nucleophilic character of this position.

Computational Modeling of Reaction Mechanisms and Transition States

A significant advantage of computational chemistry is its ability to map out the entire energy landscape of a chemical reaction. This includes identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

For reactions involving this compound, such as the Claisen condensation, alkylation, or reduction, DFT calculations can be used to model the step-by-step mechanism. libretexts.orgmasterorganicchemistry.com For example, in a Claisen condensation, the mechanism involves the formation of an enolate, nucleophilic attack on another ester molecule, and the subsequent elimination of an alkoxide. libretexts.orgmasterorganicchemistry.com Each of these steps can be computationally modeled to find the associated energy changes.

By calculating the energy of the transition state, the activation energy for a reaction can be determined. A lower activation energy implies a faster reaction. For instance, in a nickel-catalyzed Claisen condensation, DFT calculations have been used to suggest that the reductive elimination step is the rate-determining step. acs.org This kind of detailed mechanistic insight is crucial for optimizing reaction conditions and developing new synthetic methods.

Illustrative Data for a Modeled Reaction Step This data is representative of a hypothetical reaction involving a β-keto ester.

Table 2: Energy Profile of a Reaction Step
Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials.
Transition State +15.2 The energy barrier for the reaction.
Intermediate -5.4 A stable species formed during the reaction.

Prediction of Selectivity and Regioselectivity

Many reactions involving this compound can lead to multiple products. Selectivity—the preference for the formation of one product over another—is a critical aspect of synthetic chemistry. Computational models are increasingly used to predict both regioselectivity and stereoselectivity. rsc.org

A classic example for β-keto esters is the C- vs. O-alkylation of the enolate. The enolate is an ambident nucleophile, meaning it can be attacked by an electrophile at either the α-carbon or the oxygen atom. The outcome of this reaction is often dependent on the reaction conditions. Computational studies can predict the preferred site of attack by comparing the activation energies of the two competing pathways. koreascience.kr By modeling the transition states for both C-alkylation and O-alkylation, it is possible to determine which product is kinetically favored. koreascience.krbeilstein-journals.org

These predictive capabilities are not limited to alkylation. Computational tools can also be applied to predict the regioselectivity of other reactions, such as C-H activation, where multiple C-H bonds could potentially react. beilstein-journals.org By calculating the relative energies of the intermediates formed from the activation of different C-H bonds, the most likely site of reaction can be identified.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about the electronic structure and reactivity of a molecule in a static state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a picture of the conformational flexibility and intermolecular interactions. mdpi.com

For a molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible. The specific conformation of the molecule can influence its reactivity. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. nih.gov

These simulations are particularly useful for understanding how the molecule behaves in solution. The solvent can have a significant impact on the conformational preferences of the molecule and, consequently, its reactivity. MD simulations can explicitly include solvent molecules, providing a more realistic model of the reaction environment. This can be crucial for understanding phenomena like how a molecule permeates a biological membrane or interacts with a catalyst's active site. mdpi.com

Future Research Directions and Unexplored Avenues in the Academic Study of Ethyl 3 Naphthalen 2 Yl 3 Oxopropanoate

Development of Sustainable and Green Synthetic Protocols

Traditional methods for synthesizing β-keto esters, such as the Claisen condensation, often rely on stoichiometric amounts of strong bases (e.g., sodium ethoxide) and volatile organic solvents, which present environmental and safety concerns. numberanalytics.com A key future direction is the development of green synthetic protocols that minimize waste, reduce energy consumption, and utilize environmentally benign materials.

Research in this area could focus on several promising strategies:

Solvent-Free and Alternative Solvent Systems: Performing the synthesis under solvent-free conditions, for instance by heating the reactants with a solid catalyst, can drastically reduce solvent waste. acs.orgmdpi.com Investigations into alternative, greener solvents like ionic liquids or deep eutectic solvents, which offer low volatility and potential for recyclability, could also yield more sustainable processes. numberanalytics.com

Biocatalysis: Employing enzymes, such as lipases, for the synthesis or transesterification of β-keto esters offers a highly selective and environmentally friendly alternative. google.comgoogle.comgeorgiasouthern.edu Biocatalytic reactions are conducted in mild, often aqueous, conditions and are biodegradable, aligning perfectly with the principles of green chemistry. georgiasouthern.edu A future approach could involve the lipase-catalyzed transesterification to produce Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate under solvent-free conditions. google.comgoogle.com

Table 1: Comparison of Traditional vs. Future Green Synthetic Approaches

Feature Traditional Method (e.g., Claisen Condensation) Potential Green Protocol
Base/Catalyst Stoichiometric strong base (e.g., sodium ethoxide) Catalytic amount of a reusable, benign catalyst (e.g., solid acid, organocatalyst, enzyme)
Solvent Volatile organic solvents (e.g., ethanol (B145695), THF) numberanalytics.com Solvent-free, water, or recyclable solvents (e.g., ionic liquids) numberanalytics.comacs.org
Energy Input Prolonged conventional heating Microwave irradiation, ultrasound, or ambient temperature reactions
Atom Economy Moderate; produces salt byproducts High; catalytic and/or condensation reactions with minimal byproducts
Environmental Impact Higher waste generation, use of hazardous reagents Reduced waste, use of biodegradable and less toxic materials georgiasouthern.edustudysmarter.co.uk

Design and Discovery of Novel Catalytic Systems

The efficiency, selectivity, and scope of the synthesis of this compound can be dramatically enhanced through the discovery of novel catalysts. Future research will likely focus on moving away from traditional stoichiometric reagents toward more sophisticated catalytic systems.

Key areas for exploration include:

Organocatalysis: Metal-free organocatalysts have emerged as a powerful tool in asymmetric synthesis. acs.orgnih.gov Cinchona alkaloid derivatives, for example, have been successfully used for various transformations of β-keto esters, such as asymmetric hydroxylation. acs.orgnih.gov Designing an organocatalytic Claisen-type reaction could provide an efficient, metal-free route to the target compound, potentially with enantioselective control if a prochiral substrate is used.

Heterogeneous Catalysis: The development of solid catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of sustainable chemistry. Materials like nanostructured magnesium oxide (MgO), layered double hydroxides (LDHs), and silica-supported boric acid have shown promise in catalyzing condensation and transesterification reactions. mdpi.comrsc.orgresearchgate.netresearchgate.net Future work could involve screening and optimizing such heterogeneous catalysts for the synthesis of this compound, potentially in continuous-flow systems. acs.org

Nanocatalysis: Nanoparticles often exhibit unique catalytic properties due to their high surface-area-to-volume ratio. Research into nanocatalysts, such as those based on metal oxides or supported metals, could lead to highly active and selective systems for the target synthesis. researchgate.netacs.org

Table 2: Overview of Potential Novel Catalytic Systems

Catalyst Type Example(s) Potential Advantages for Synthesis
Organocatalysts Cinchona alkaloids, Proline derivatives acs.orgnih.gov Metal-free, low toxicity, potential for asymmetric induction.
Biocatalysts Lipases (e.g., Candida antarctica lipase (B570770) B) google.comgoogle.com High selectivity, mild reaction conditions, biodegradable.
Heterogeneous Catalysts Nanostructured MgO, Montmorillonite K-10, Boric acid on silica (B1680970) rsc.orgresearchgate.netresearchgate.net Reusability, ease of separation, suitability for flow chemistry.
Homogeneous Metal Catalysts Iridium(III) complexes, Boronic acids researchgate.netorganic-chemistry.org High activity and selectivity, well-defined mechanisms.

Expansion of Synthetic Utility in Complex Molecule Synthesis

β-Keto esters are highly valuable synthetic intermediates due to their multiple reactive sites, serving as building blocks for a wide array of more complex molecules, particularly heterocyclic compounds. rsc.orgacs.org The naphthalene (B1677914) moiety is a common feature in many biologically active compounds and functional materials. The combination of these two features in this compound makes it a prime candidate for expanded use in the synthesis of novel, high-value molecules.

Future research should explore its utility as a precursor to:

Novel Pharmaceuticals: The naphthalene ring is present in numerous drugs. This compound could serve as a key starting material for new anticancer, antimicrobial, or anti-inflammatory agents. For instance, it could be used to synthesize novel naphthalene-chalcone hybrids or complex pyrazolone (B3327878) derivatives, which have shown biological activities. researchgate.netnih.gov

Functional Heterocycles: Through reactions with dinucleophiles like hydrazine (B178648) or amidines, the β-keto ester functionality can be readily converted into five- or six-membered heterocycles like pyrazoles, pyrimidines, and pyridines. acs.org The synthesis of novel, unexplored heterocyclic systems bearing a naphthalene substituent is a significant avenue for discovery.

Organoselenium Compounds: The core structure can be a scaffold to introduce other functional groups. For example, it could be a precursor for creating new naphthalene-based organoselenocyanates, which have demonstrated interesting anticancer properties. biointerfaceresearch.com

Integration with Machine Learning for Reaction Discovery and Optimization

The intersection of synthetic chemistry and artificial intelligence is creating new paradigms for reaction development. Machine learning (ML) offers powerful tools to accelerate the discovery and optimization of synthetic routes.

Future academic studies on this compound could leverage ML in several ways:

Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading, solvent choice) to identify the optimal conditions for maximizing yield and minimizing impurities. This data-driven approach is often faster and more resource-efficient than traditional methods like one-factor-at-a-time (OFAT) or design of experiments (DoE).

Predictive Modeling: By training on large reaction databases, ML models can predict the outcomes of unknown reactions. Such models could be used to predict the feasibility and yield of various proposed synthetic routes to this compound using different catalysts or starting materials.

Discovery of Novel Pathways: In a more advanced application, ML could be combined with retrosynthetic analysis tools to propose entirely new, non-intuitive synthetic pathways to the target molecule or its derivatives. This could lead to the discovery of more efficient and innovative chemical transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.